![molecular formula C11H15ClF3NO B1377336 1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride CAS No. 1384430-04-9](/img/structure/B1377336.png)
1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride
Descripción general
Descripción
1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride is a chemical compound with the molecular formula C11H15ClF3NO and a molecular weight of 269.69 g/mol . This compound is known for its unique structure, which includes an aminobutan-2-yl group and a trifluoromethyl group attached to a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride typically involves the reaction of 2-(trifluoromethyl)phenol with 1-chlorobutane-2-amine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminobutan-2-yl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride involves its interaction with specific molecular targets and pathways. The aminobutan-2-yl group can interact with various enzymes and receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Comparación Con Compuestos Similares
Similar compounds to 1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride include:
2-[2-(trifluoromethyl)phenoxy]butan-1-amine hydrochloride: This compound has a similar structure but differs in the position of the aminobutan-2-yl group.
1-[(1-aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene: This compound lacks the hydrochloride group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)phenoxy]butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO.ClH/c1-2-8(7-15)16-10-6-4-3-5-9(10)11(12,13)14;/h3-6,8H,2,7,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZBHFZGARACGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC1=CC=CC=C1C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Morpholinone, 4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]-](/img/structure/B1377254.png)
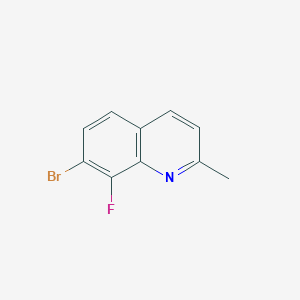
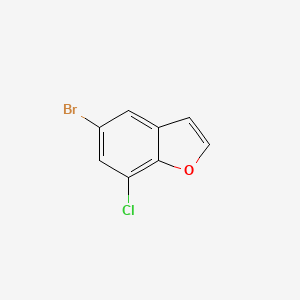


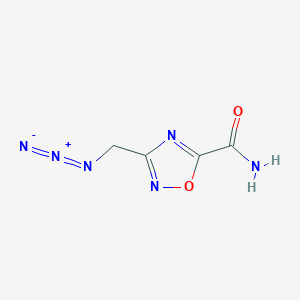
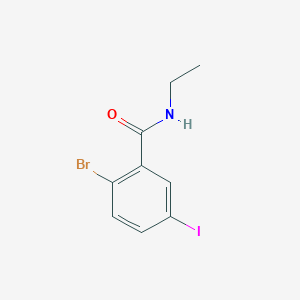
![2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1377264.png)
![5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1377265.png)
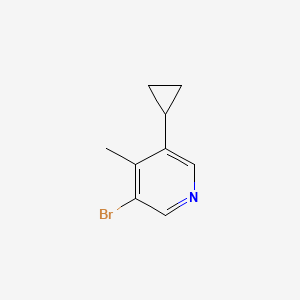
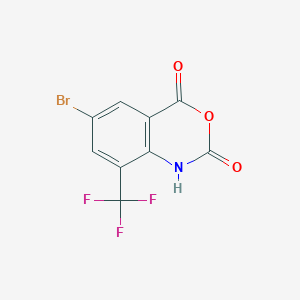
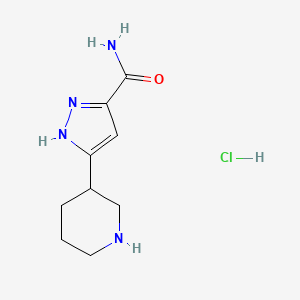

![3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1377272.png)
